molecular formula C12H14N2O4S B4078512 ethyl 6-(allylthio)-5-(aminocarbonyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylate

ethyl 6-(allylthio)-5-(aminocarbonyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylate

Cat. No. B4078512
M. Wt: 282.32 g/mol
InChI Key: JFLOXCXTMCVZMS-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would likely be influenced by the electron-withdrawing effects of the carboxylate, aminocarbonyl, and oxo groups, as well as the electron-donating effects of the allylthio group. This could affect the compound’s conformation, stability, and reactivity .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the allylthio group might participate in reactions involving the carbon-carbon double bond, such as additions or eliminations. The aminocarbonyl and oxo groups could also be involved in various reactions, such as condensations or redox reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of a carboxylate group could make it polar and potentially soluble in water. The allylthio group might contribute to its volatility or odor .

Scientific Research Applications

Synthesis of α,β-Unsaturated Carbonyl Compounds

This compound can be utilized in carbonylation reactions to synthesize α,β-unsaturated carbonyl compounds, which are pivotal building blocks in organic chemistry . These compounds include aldehydes, ketones, esters, amides, and carboxylic acids, and are valuable for their diverse applications in pharmaceuticals, agrochemicals, and materials science.

Alkylation of Enolate Ions

In the field of organic synthesis, the compound serves as a precursor for the alkylation of enolate ions . This process is essential for the formation of α-substituted ketones, esters, lactones, or nitriles, which are significant in the development of various organic molecules with potential therapeutic properties.

Malonic Ester Synthesis

The compound is involved in malonic ester synthesis, a method for preparing carboxylic acids . This synthesis route is particularly useful for creating a wide array of carboxylic acids, which are fundamental in producing flavors, fragrances, and pharmaceuticals.

Acetoacetic Ester Synthesis

It also plays a role in acetoacetic ester synthesis, which is a pathway to prepare methyl ketones . Methyl ketones are important in the manufacture of perfumes and are also used as solvents and in the preparation of certain types of waxes.

Enolate Chemistry Research

As a compound that can form enolates, it is significant in research exploring enolate chemistry . Enolates are intermediates in a variety of organic reactions, including aldol condensation and Michael addition, which are widely used in the synthesis of complex organic compounds.

Dye Synthesis

The compound’s structure suggests potential utility in the synthesis of dyes, particularly those that require a pyridine ring as part of their molecular architecture . Such dyes are used in a range of applications from textile manufacturing to biological staining techniques.

Future Directions

The potential applications and future directions for this compound would likely depend on its physical and chemical properties, as well as its reactivity. It could potentially be used as a building block in organic synthesis, or it might have applications in fields like medicinal chemistry or materials science, depending on its properties .

properties

IUPAC Name

ethyl 5-carbamoyl-2-oxo-6-prop-2-enylsulfanyl-1H-pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O4S/c1-3-5-19-11-7(9(13)15)6-8(10(16)14-11)12(17)18-4-2/h3,6H,1,4-5H2,2H3,(H2,13,15)(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFLOXCXTMCVZMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(NC1=O)SCC=C)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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ethyl 6-(allylthio)-5-(aminocarbonyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylate
Reactant of Route 2
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ethyl 6-(allylthio)-5-(aminocarbonyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylate
Reactant of Route 3
ethyl 6-(allylthio)-5-(aminocarbonyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylate
Reactant of Route 4
Reactant of Route 4
ethyl 6-(allylthio)-5-(aminocarbonyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylate
Reactant of Route 5
Reactant of Route 5
ethyl 6-(allylthio)-5-(aminocarbonyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylate
Reactant of Route 6
ethyl 6-(allylthio)-5-(aminocarbonyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylate

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